molecular formula C23H32ClNO7 B038706 Mycophenolate mofetil hydrochloride CAS No. 116680-01-4

Mycophenolate mofetil hydrochloride

Cat. No.: B038706
CAS No.: 116680-01-4
M. Wt: 470.0 g/mol
InChI Key: OWLCGJBUTJXNOF-HDNKIUSMSA-N
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Description

Mycophenolate mofetil hydrochloride is a prodrug of mycophenolic acid, which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase. This compound is primarily used as an immunosuppressant to prevent the rejection of kidney, heart, or liver transplants. It is marketed under various brand names, including CellCept and Myfortic .

Scientific Research Applications

Mycophenolate mofetil hydrochloride has a wide range of scientific research applications:

Mechanism of Action

MMF is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which inhibits de novo guanosine nucleotide synthesis. T and B lymphocytes are dependent on this pathway for proliferation .

Safety and Hazards

MMF is associated with increased risk of first trimester pregnancy loss and increased risk of congenital malformations, especially external ear and facial abnormalities including cleft lip and palate, and anomalies of the distal limbs, heart, esophagus, and kidney . It is also harmful if swallowed .

Future Directions

MMF has been studied for the treatment of nephritis and other complications of autoimmune diseases . It has also been associated with potentially clinically important trends toward reduced annual forced vital capacity (FVC) decline, greater FVC stability, and improved overall survival in idiopathic pulmonary fibrosis patients . Future prospective studies of MMF in combination with antifibrotic therapy in idiopathic pulmonary fibrosis are needed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mycophenolate mofetil hydrochloride is synthesized through the reaction of mycophenolic acid with morpholino ethanol. The process involves the formation of a morpholinoethyl ester of mycophenolic acid. The reaction is typically carried out under basic conditions to enhance the purity and yield of the product .

Industrial Production Methods: The industrial production of this compound involves several steps, including the purification of the compound through salt formation and recrystallization from suitable solvents. This ensures a high degree of pharmaceutically acceptable purity .

Chemical Reactions Analysis

Types of Reactions: Mycophenolate mofetil hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The primary product formed from these reactions is mycophenolic acid, which is the active metabolite responsible for the compound’s immunosuppressive effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective inhibition of inosine monophosphate dehydrogenase, which results in fewer nephrotoxic effects compared to calcineurin inhibitors like cyclosporine and tacrolimus . Additionally, it has a higher bioavailability and reduced gastrointestinal side effects compared to mycophenolic acid .

Properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCGJBUTJXNOF-HDNKIUSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027191
Record name Mycophenolate mofetil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116680-01-4
Record name Mycophenolate mofetil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116680-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycophenolate mofetil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolate mofetil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCOPHENOLATE MOFETIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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